molecular formula C16H13ClFN3O B2612187 2-chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide CAS No. 868971-04-4

2-chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide

Cat. No.: B2612187
CAS No.: 868971-04-4
M. Wt: 317.75
InChI Key: YXAFCDWXURQMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, and an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide typically involves multistep organic synthesis. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of solid support catalysts and solvent-free conditions to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Halogenation reagents: For substitution reactions, reagents such as N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) can be used.

    Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide is unique due to the specific combination of chloro and fluoro substituents on the benzamide core, which can enhance its pharmacological properties and make it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O/c1-10-4-3-7-21-9-11(20-15(10)21)8-19-16(22)14-12(17)5-2-6-13(14)18/h2-7,9H,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAFCDWXURQMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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